molecular formula C20H20Cl2N2 B1423231 N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride CAS No. 195382-10-6

N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Cat. No. B1423231
CAS RN: 195382-10-6
M. Wt: 359.3 g/mol
InChI Key: VFKQWKQWRNVXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride” is used as a raw material in the intermediate stage of the drug Telmisartan .


Synthesis Analysis

The synthesis of anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers, has been studied extensively . A metallaphotocatalytic chemo- and regioselective synthesis of N-alkyl anilines has been reported that uses readily available tertiary alkylamines, nitroarenes, and carboxylic acids .


Chemical Reactions Analysis

Anilines are known to act as weak organic bases . They can react with acids to form salts soluble in water, including those anilines that are not very soluble in water . The reactions for making anilines, precursors of many high-value chemical products, have been studied .

Scientific Research Applications

Hydroamination of Diphenylbutadiyne

  • The use of similar compounds in hydroamination reactions has been studied. For instance, the hydroamination of diphenylbutadiyne with N-methyl-anilines was investigated using a specific precatalyst, yielding various N-methyl-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamines with different substituents (Younis, Krieck, Görls, & Westerhausen, 2016).

Efficient N-Monomethylation of Primary Aryl Amines

  • A method for the synthesis of N-monomethylarylamines was developed using anilines, highlighting the importance of such compounds in synthetic chemistry. This technique was also utilized to synthesize potential amyloid imaging agents for Alzheimer's disease (Peng, Liu, Tang, Cai, & Pike, 2009).

Reactions of 2-Cyano-3-hydroxyquinoxaline 1-Oxide

  • Research on 2-Cyano-3-hydroxyquinoxaline 1-oxide and its reactions with aniline and other compounds, which are structurally related to N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride, led to the formation of various 2-anilino-quinoxalines, highlighting the potential for diverse chemical transformations (Ahmad, Habib, Iqbal, & Ziauddin, 1965).

Cyclization of Ortho-(alk-2-enyl)anilines

Corrosion Inhibition

  • A study explored the use of similar Schiff base compounds as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for these types of compounds (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthesis and Antimicrobial Activity

  • Schiff's bases of 4-Chloro-3-coumarin aldehyde were synthesized using anilines, indicating the relevance of these compounds in the development of potential antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

properties

IUPAC Name

N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQWKQWRNVXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63857-00-1
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclohexen-1-yl]methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63857-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 2
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 3
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.